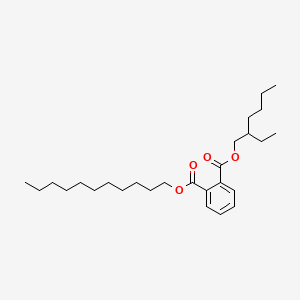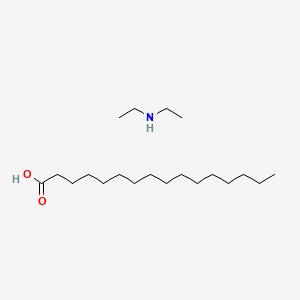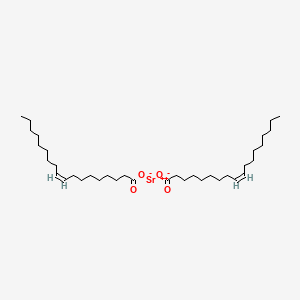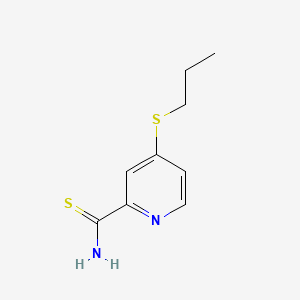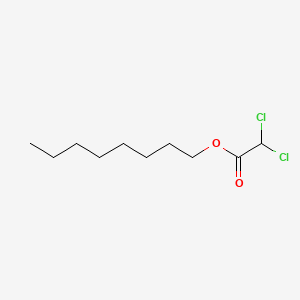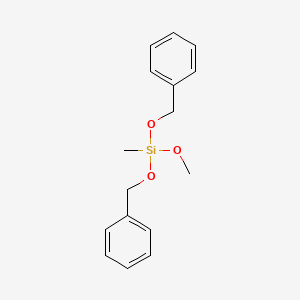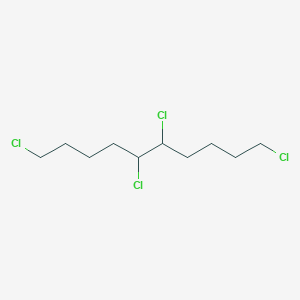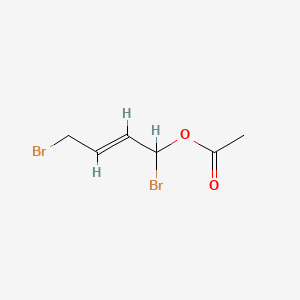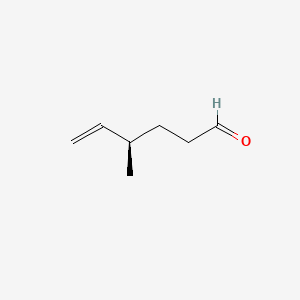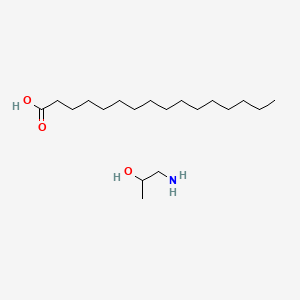
(2-Hydroxypropyl)ammonium palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxypropyl)ammonium palmitate is a chemical compound with the molecular formula C19H41NO3. It is a quaternary ammonium salt derived from palmitic acid and 2-hydroxypropylamine. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)ammonium palmitate typically involves the reaction of palmitic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxypropyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The quaternary ammonium group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
(2-Hydroxypropyl)ammonium palmitate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in studies involving cell membranes and lipid interactions.
Industry: The compound is used in the formulation of personal care products, detergents, and other industrial applications
Mecanismo De Acción
The mechanism of action of (2-Hydroxypropyl)ammonium palmitate involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypropyl palmitate: A similar compound with a hydroxyl group instead of the ammonium group.
N-2-Hydroxypropyl trimethyl ammonium chloride chitosan: Another quaternary ammonium compound with similar surfactant properties
Uniqueness
(2-Hydroxypropyl)ammonium palmitate is unique due to its specific combination of a quaternary ammonium group and a long-chain fatty acid. This combination imparts distinct surfactant properties, making it valuable in various applications where both hydrophilic and hydrophobic interactions are required .
Propiedades
Número CAS |
64012-07-3 |
|---|---|
Fórmula molecular |
C19H41NO3 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
1-aminopropan-2-ol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3(5)2-4/h2-15H2,1H3,(H,17,18);3,5H,2,4H2,1H3 |
Clave InChI |
WLYSZUFTDIWWPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O.CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


